Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt
Brand Name: Vulcanchem
CAS No.: 68298-18-0
VCID: VC18453492
InChI: InChI=1S/C16H30N2O6.2Na/c1-2-3-4-5-6-7-14(19)17-8-9-18(12-15(20)21)10-11-24-13-16(22)23;;/h2-13H2,1H3,(H,17,19)(H,20,21)(H,22,23);;/q;2*+1/p-2
SMILES:
Molecular Formula: C16H28N2Na2O6
Molecular Weight: 390.38 g/mol

Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt

CAS No.: 68298-18-0

Cat. No.: VC18453492

Molecular Formula: C16H28N2Na2O6

Molecular Weight: 390.38 g/mol

* For research use only. Not for human or veterinary use.

Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt - 68298-18-0

Specification

CAS No. 68298-18-0
Molecular Formula C16H28N2Na2O6
Molecular Weight 390.38 g/mol
IUPAC Name disodium;2-[2-(carboxylatomethoxy)ethyl-[2-(octanoylamino)ethyl]amino]acetate
Standard InChI InChI=1S/C16H30N2O6.2Na/c1-2-3-4-5-6-7-14(19)17-8-9-18(12-15(20)21)10-11-24-13-16(22)23;;/h2-13H2,1H3,(H,17,19)(H,20,21)(H,22,23);;/q;2*+1/p-2
Standard InChI Key WSJWDSLADWXTMK-UHFFFAOYSA-L
Canonical SMILES CCCCCCCC(=O)NCCN(CCOCC(=O)[O-])CC(=O)[O-].[Na+].[Na+]

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Composition

The systematic IUPAC name for this compound is disodium 2-[2-(carboxylatomethoxy)ethyl-[2-(octanoylamino)ethyl]amino]acetate . Its molecular structure (Figure 1) consists of:

  • A central glycine moiety (NH2CH2COOH\text{NH}_2\text{CH}_2\text{COOH}).

  • An ethyl group substituted with a carboxymethoxy group (-OCH2COO\text{-OCH}_2\text{COO}^-).

  • A second ethyl group bearing an octanoylamino substituent (-NHCOC7H15\text{-NHCOC}_7\text{H}_{15}).

  • Two sodium counterions neutralizing the carboxylate groups.

Molecular Formula: C16H28N2Na2O6\text{C}_{16}\text{H}_{28}\text{N}_2\text{Na}_2\text{O}_6
Molecular Weight: 390.38 g/mol .

Table 1: Key Computed Properties

PropertyValueSource
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7
Rotatable Bonds14
Topological Polar SA122 Ų
Heavy Atom Count26

Synthesis and Physicochemical Properties

Synthetic Pathways

While detailed synthetic protocols are proprietary, the general route involves:

  • Acylation: Reaction of octanoyl chloride with ethylenediamine to form NN-2-aminoethyloctanamide.

  • Alkylation: Introduction of the carboxymethoxyethyl group via nucleophilic substitution.

  • Neutralization: Treatment with sodium hydroxide to yield the disodium salt .

Physical Properties

The compound is a water-soluble solid at room temperature, with solubility enhanced by its ionic nature. Key physicochemical parameters include:

Table 2: Physicochemical Data

PropertyValueMethod/Source
Melting PointNot reported
LogP (Partition Coeff.)-1.2 (estimated)PubChem computed
Solubility in Water>100 g/L (20°C)Estimated from analogs

Functional Applications in Cosmetics

Surfactant and Cleansing Agent

As an amphoteric surfactant, the compound exhibits pH-dependent behavior:

  • Cationic in acidic media (protonated amine groups).

  • Anionic in alkaline conditions (deprotonated carboxylates).
    This duality enables compatibility with a broad pH range (3–10), making it ideal for shampoos, facial cleansers, and body washes .

Hair Conditioning and Antistatic Effects

The octanoyl chain confers mild conditioning by adsorbing to keratin surfaces, reducing static electricity and improving combability. Comparative studies with lauroyl analogs (e.g., CAS 68298-20-4 ) show shorter alkyl chains (C8 vs. C12) enhance rinse-off properties but reduce conditioning efficacy .

Comparative Analysis with Structural Analogs

Table 3: Comparison with Dodecyl Analog (CAS 68298-20-4)

PropertyOctanoyl DerivativeDodecyl Derivative
Molecular FormulaC16H28N2Na2O6\text{C}_{16}\text{H}_{28}\text{N}_2\text{Na}_2\text{O}_6C20H38N2O6Na2\text{C}_{20}\text{H}_{38}\text{N}_2\text{O}_6\text{Na}_2
Molecular Weight390.38 g/mol448.51 g/mol
ApplicationsRinse-off cleansersLeave-on conditioners
LogP-1.20.8

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